molecular formula C13H17ClO2 B14742208 1-(4-Chlorophenyl)butyl propanoate CAS No. 5406-55-3

1-(4-Chlorophenyl)butyl propanoate

Cat. No.: B14742208
CAS No.: 5406-55-3
M. Wt: 240.72 g/mol
InChI Key: IUDSOPQUQXCOGA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)butyl propanoate is a synthetic organic compound featuring a chlorophenyl group attached to a butyl ester backbone. Propanoate esters are commonly utilized as pesticide intermediates or active ingredients due to their stability and lipophilicity, which enhance bioavailability and persistence in biological systems . The 4-chlorophenyl moiety is known to contribute to bioactivity, particularly in targeting pest enzymes or cellular pathways .

Properties

CAS No.

5406-55-3

Molecular Formula

C13H17ClO2

Molecular Weight

240.72 g/mol

IUPAC Name

1-(4-chlorophenyl)butyl propanoate

InChI

InChI=1S/C13H17ClO2/c1-3-5-12(16-13(15)4-2)10-6-8-11(14)9-7-10/h6-9,12H,3-5H2,1-2H3

InChI Key

IUDSOPQUQXCOGA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)Cl)OC(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)butyl propanoate can be synthesized through esterification reactions. One common method involves the reaction of 1-(4-chlorophenyl)butanol with propanoic acid in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)butyl propanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 1-(4-chlorophenyl)butanol and propanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the 4-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Hydrolysis: 1-(4-chlorophenyl)butanol and propanoic acid.

    Reduction: 1-(4-chlorophenyl)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)butyl propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing prodrugs that can be metabolized into active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)butyl propanoate largely depends on its chemical structure and the specific context in which it is used. In biological systems, the ester bond can be hydrolyzed by esterases, releasing the active 1-(4-chlorophenyl)butanol, which may interact with various molecular targets. The chlorine atom in the 4-chlorophenyl group can also influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl α,4-Dichlorobenzene Propionate

  • Structure : Methyl ester with a 4-dichlorophenyl group.
  • Applications : Used as a pesticide with a tolerance level of 180.513 ppm, indicating regulatory approval for specific agricultural uses .
  • Key Differences: The methyl ester group and dichlorophenyl substitution reduce lipophilicity compared to the butyl ester and monochlorophenyl group in 1-(4-chlorophenyl)butyl propanoate. Higher chlorine content may enhance pesticidal activity but increase environmental persistence and toxicity risks.

Chlorfenapyr (SD 7859)

  • Structure : Pyrrole-3-carbonitrile with a 4-chlorophenyl group.
  • Applications : Broad-spectrum insecticide with historical use, though its tolerances were revoked due to regulatory concerns .
  • Key Differences: The pyrrole ring and nitrile functional group confer a distinct mode of action (mitochondrial uncoupling) compared to ester-based compounds like this compound.

(E)-1-(4-Chlorophenyl)-3-p-Tolylprop-2-en-1-on (C1)

  • Structure : Chalcone derivative with a 4-chlorophenyl and p-tolyl group.
  • Applications : Tested for cytotoxicity, showing moderate activity against cancer cell lines .
  • Key Differences: The α,β-unsaturated ketone (enone) group enables conjugation-based reactivity, unlike the hydrolyzable ester group in this compound. Cytotoxic effects suggest divergent biological targets compared to pesticidal propanoates.

Comparative Data Table

Compound Functional Group Chlorine Substitution Primary Application Regulatory Status
This compound Butyl ester 4-chlorophenyl Inferred pesticide Data unavailable
Methyl α,4-dichlorobenzene propionate Methyl ester 4-dichlorophenyl Pesticide Active (180.513 ppm)
Chlorfenapyr Pyrrole-carbonitrile 4-chlorophenyl Insecticide Revoked tolerances
(C1) Chalcone derivative α,β-unsaturated ketone 4-chlorophenyl Cytotoxic agent Preclinical research

Mechanistic and Functional Insights

  • Ester vs. Carbonitrile/Ketone: Propanoate esters hydrolyze to release acidic metabolites, which may disrupt pest physiology. In contrast, chlorfenapyr’s nitrile group and chalcone’s enone system interact with cellular targets via redox cycling or Michael addition .
  • Substituent Effects: Mono-chlorophenyl groups (as in this compound) balance bioactivity and biodegradability, whereas dichlorophenyl or brominated analogs (e.g., ’s C3) increase potency but raise toxicity concerns .

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